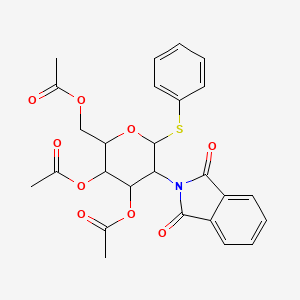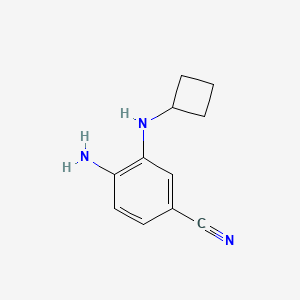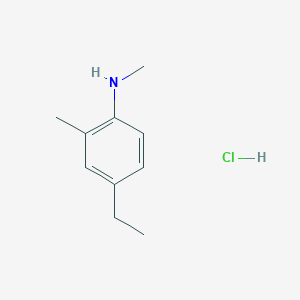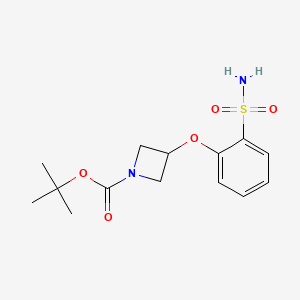![molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine is a modified nucleoside synthon. This compound is known for its unique structure, which includes two 4-nitrophenyl ethyl groups attached to the 2 and 6 positions of the deoxyxanthosine molecule. It is primarily used in research and development settings, particularly in the field of nucleic acid chemistry .
準備方法
The synthesis of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves several steps. The general synthetic route includes the protection of the hydroxyl groups, followed by the introduction of the 4-nitrophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .
化学反応の分析
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: Research into antiviral and anticancer properties has shown promising results, with the compound demonstrating efficacy in inhibiting viral replication and tumor growth.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, leading to modifications that affect the function and stability of the nucleic acids. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
類似化合物との比較
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine can be compared to other modified nucleosides, such as:
2,6-Diaminopurine: Another modified nucleoside used in similar research applications.
5-Methylcytosine: Known for its role in epigenetic modifications.
2’-Fluoro-2’-deoxyadenosine: Used in antiviral research.
The uniqueness of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine lies in its specific modifications, which confer distinct chemical and biological properties .
特性
分子式 |
C26H26N6O9 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2 |
InChIキー |
HEBMQTRBNWXSGT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)




![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

